molecular formula C15H11BrN2S B12786795 1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136994-83-7

1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole

Cat. No.: B12786795
CAS No.: 136994-83-7
M. Wt: 331.2 g/mol
InChI Key: WMEXLDJBKXUZPX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a heterocyclic compound that features a unique structure combining a thiazole ring and a benzimidazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole typically involves the cyclocondensation of 1H-benzimidazole-2-thione with 1,3-dibromopropane in the presence of a base such as triethylamine in refluxing ethanol . This method allows for the formation of the thiazole ring fused to the benzimidazole moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various bases and acids for facilitating cyclization and substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

136994-83-7

Molecular Formula

C15H11BrN2S

Molecular Weight

331.2 g/mol

IUPAC Name

1-(3-bromophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C15H11BrN2S/c16-11-5-3-4-10(8-11)15-18-13-7-2-1-6-12(13)17-14(18)9-19-15/h1-8,15H,9H2

InChI Key

WMEXLDJBKXUZPX-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)Br

Origin of Product

United States

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